molecular formula C24H24F3NO11 B561847 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside CAS No. 137686-93-2

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside

Cat. No.: B561847
CAS No.: 137686-93-2
M. Wt: 559.447
InChI Key: MGLRSUPYLXVODY-MSEOUXRUSA-N
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Description

Historical Development of 4-Methylumbelliferyl Glycosides

The development of 4-methylumbelliferyl glycosides traces back to the mid-20th century when researchers recognized the need for sensitive fluorogenic substrates for enzymatic studies. The initial synthesis methodology was established through the pioneering work utilizing the Helferich method, which involved condensation of peracetylated sugars with 4-methylumbelliferone in boiling xylene in the presence of zinc chloride. Early investigations demonstrated that 4-methylumbelliferyl α-D-galactopyranoside could be obtained through this approach, albeit in modest yields of approximately thirteen percent.

Subsequent methodological advances introduced more sophisticated synthetic approaches, including the development of trimethylsilyl protection strategies and stannic chloride-mediated condensations. These innovations enabled researchers to achieve improved stereoselectivity and yields, particularly for the synthesis of both anomeric configurations. The evolution continued with the introduction of nucleophilic displacement reactions using sodium salts of 4-methylumbelliferone in hexamethylphosphoric triamide, which provided enhanced control over anomeric selectivity.

The incorporation of modified amino sugar derivatives marked a significant advancement in the field. Research conducted in the 1980s demonstrated the successful synthesis of 4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside through condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with 4-methylumbelliferone. This work established the foundation for developing more complex derivatives incorporating fluorinated acetamido groups.

Recent developments have focused on the synthesis of polyfluorinated derivatives, including trifluoroacetamido-substituted compounds. These advances have been driven by the recognition that fluorine substitution can significantly alter the biochemical properties and enzyme specificity of glycoside substrates, leading to enhanced sensitivity and selectivity in enzymatic assays.

Nomenclature and Structural Classification

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside represents a complex glycoside structure with multiple functional group modifications. The systematic nomenclature reflects the compound's structural complexity, beginning with the aglycone moiety 4-methylumbelliferone, also known as 7-hydroxy-4-methylcoumarin. This chromogenic compound serves as the fluorogenic reporter group and belongs to the coumarin family of aromatic heterocyclic compounds.

The glycoside portion consists of a β-D-glucopyranoside core with specific modifications at multiple positions. The 2-position features a deoxy-trifluoroacetamido substitution, which replaces the natural hydroxyl group with a trifluoroacetamido functionality. This modification significantly alters the electronic and steric properties of the molecule, influencing both chemical stability and enzymatic recognition patterns.

Acetyl protecting groups are strategically positioned at the 3, 4, and 6 positions of the glucopyranose ring. These acetyl groups serve dual purposes: they provide protection during synthetic procedures and modulate the compound's solubility and stability characteristics. The systematic name reflects this complex substitution pattern: [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate.

The molecular formula C₂₄H₂₄F₃NO₁₁ and molecular weight of 559.4 g/mol indicate a substantial molecular structure with significant fluorine content. The stereochemical designation β-D-glucopyranoside specifies the anomeric configuration, distinguishing it from the corresponding α-anomer, which has been more extensively characterized in the literature with CAS number 137686-92-1.

Significance in Carbohydrate Chemistry Research

4-Methylumbelliferyl glycosides have established fundamental importance in carbohydrate chemistry research through their applications as fluorogenic enzyme substrates. These compounds enable sensitive detection and quantification of glycoside hydrolase activities through fluorometric measurement of liberated 4-methylumbelliferone. The fluorescent properties of the aglycone, with excitation at 365 nm and emission at 445 nm, provide exceptional sensitivity for enzyme assay development.

The incorporation of trifluoroacetamido functionality represents a significant advancement in substrate design for studying modified glycoside hydrolases. Research has demonstrated that fluorinated acetamido derivatives exhibit altered kinetic parameters compared to their non-fluorinated counterparts. Studies utilizing fluoroacetyl derivatives have shown systematic changes in both Michaelis constant values and maximum velocity parameters, with increasing fluorination generally leading to decreased enzymatic efficiency.

The compound's role in advancing understanding of enzyme-substrate interactions has been particularly notable in studies of β-hexosaminidases and related enzymes. The trifluoroacetamido substitution serves as a probe for investigating the electronic effects of fluorine substitution on enzyme recognition and catalytic mechanisms. These investigations have provided insights into the role of electrostatic interactions in enzyme-substrate binding and the influence of fluorine's unique electronic properties on catalytic efficiency.

Applications in diagnostic biochemistry have highlighted the compound's potential for developing sensitive assays for enzyme deficiencies. The enhanced stability and altered substrate specificity of trifluoroacetamido derivatives make them valuable tools for differentiating between closely related enzyme activities and for developing assays with improved specificity and reduced interference from competing enzymatic activities.

Position within 4-Methylumbelliferyl Glycoside Family

Within the extensive family of 4-methylumbelliferyl glycosides, the 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside occupies a specialized position as a highly modified derivative designed for specific research applications. The broader family encompasses numerous compounds with varying sugar configurations, anomeric orientations, and functional group modifications.

The compound shares structural relationships with several well-characterized family members, including 4-methylumbelliferyl β-D-glucopyranoside, which serves as the parent glucoside structure. Comparative analysis reveals that the addition of acetyl protecting groups and trifluoroacetamido substitution significantly modifies the compound's properties relative to simpler family members. The molecular weight of 559.4 g/mol contrasts with the parent compound's molecular weight of 338.3 g/mol, reflecting the substantial structural elaboration.

Related compounds within the family include 4-methylumbelliferyl N-acetyl-β-D-glucosaminide, which features a conventional acetamido group instead of the trifluoroacetamido modification. This structural comparison highlights the specific role of fluorine substitution in modulating the compound's biochemical properties. The trifluoroacetamido derivative represents an advanced generation of enzyme substrates designed to exploit the unique properties of fluorine substitution.

The compound's position within acetylated derivatives places it among protected glycosides that require deprotection for biological activity. This characteristic distinguishes it from directly active substrates and positions it as a synthetic intermediate or protected substrate requiring specific activation conditions. The relationship to other acetylated family members demonstrates the systematic approach to developing substrates with controlled properties through strategic protection group selection.

Compound Molecular Weight Key Modifications Primary Applications
4-Methylumbelliferyl β-D-glucopyranoside 338.3 g/mol None General β-glucosidase assays
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide 379.37 g/mol N-acetyl substitution β-N-acetylglucosaminidase assays
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside 559.4 g/mol Trifluoroacetamido + tri-acetyl protection Specialized enzyme studies
4-Methylumbelliferyl glucuronide 354.3 g/mol Carboxylic acid functionality β-glucuronidase assays

The evolutionary development within the family demonstrates the progression from simple glycosides to increasingly sophisticated derivatives designed for specific research applications. The incorporation of fluorinated functionality represents the current frontier in substrate development, exploiting fluorine's unique properties to create substrates with enhanced specificity and altered recognition patterns. This progression reflects the broader trend in biochemical research toward developing increasingly specialized tools for studying complex biological systems.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)/t17-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRSUPYLXVODY-MSEOUXRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106953
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137686-93-2
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137686-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranoside ring. This is followed by the introduction of the trifluoroacetamido group and the 4-methylumbelliferyl moiety. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. The process involves the use of automated systems to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Enzymatic Assays

The compound serves as a substrate for various glycosidases, particularly N-acetyl-alpha-D-glucosaminidase. Its fluorogenic properties enable sensitive detection of enzymatic activity.

Case Study: N-acetyl-alpha-D-glucosaminidase Activity

In a study published in Carbohydrate Research, researchers utilized 4-methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside to develop a sensitive assay for measuring N-acetyl-alpha-D-glucosaminidase activity. The assay demonstrated high sensitivity and specificity, making it valuable for biochemical research involving glycosidases .

Glycosylation Research

This compound is instrumental in studying glycosylation mechanisms due to its structural similarities to natural substrates. It aids in understanding the role of glycosyltransferases in synthesizing complex carbohydrates.

Case Study: Glycosyltransferase Inhibition

Research has shown that fluorinated carbohydrates can act as inhibitors of glycosyltransferases. In a study focusing on N-acetyl glucosamine analogs, the incorporation of trifluoroacetamido groups was explored to enhance the inhibitory effects on hyaluronan synthesis. The study found that these modifications significantly impacted enzyme activity and substrate affinity .

Cancer Research

The compound's role extends into cancer research, where it has been investigated for its potential effects on tumor cell metabolism and proliferation.

Case Study: Hyaluronan Synthesis Inhibition

In a study examining the effects of 4-methylumbelliferyl derivatives on hyaluronan synthesis, it was found that the compound could inhibit the expression of hyaluronan synthases, thereby reducing tumor cell proliferation and invasion capabilities. This suggests that such compounds may serve as potential therapeutic agents in cancer treatment .

Structural Analysis and Synthesis

The synthesis of this compound involves complex chemical reactions that are crucial for producing various analogs with altered biological activities.

Synthesis Overview

The synthesis typically involves the condensation of dimeric acetylated glucosamine derivatives with 4-methylumbelliferone. This reaction pathway not only yields the desired fluorogenic substrate but also allows for the exploration of different acetylation patterns to modify biological activity .

Summary Table of Applications

Application AreaDescriptionReference(s)
Enzymatic AssaysUsed as a substrate for glycosidases; sensitive detection of enzymatic activity
Glycosylation ResearchInvestigates glycosyltransferase mechanisms; aids in understanding carbohydrate synthesis
Cancer ResearchInhibits hyaluronan synthesis; reduces tumor cell proliferation and invasion
Structural AnalysisComplex synthesis pathways; allows exploration of analogs with varied activities

Mechanism of Action

The mechanism by which 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside exerts its effects involves its interaction with glycosidase enzymes. Upon cleavage by these enzymes, the compound releases a fluorescent product, which can be quantified using fluorescence spectroscopy. The molecular targets include various glycosidases involved in carbohydrate metabolism, and the pathways involved are those related to glycan processing and degradation.

Comparison with Similar Compounds

Key Compounds Compared

Compound Name Substituent at C2 Acetyl Groups Molecular Formula MW CAS Number Primary Application
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside Acetamido (-CH₃CONH-) 3,4,6 C₂₄H₂₇NO₁₁ 505.48 1174287-76-3 α-GlcNAcase assays
Target Compound Trifluoroacetamido (-CF₃CONH-) 3,4,6 C₂₄H₂₇F₃N₂O₁₁ 576.47 124167-45-9 β-GlcNAcase assays
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside -OH 2,3,4,6 C₂₄H₂₆O₁₁ 490.45 14581-81-8 Broad β-glucosidase detection
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (NAG) Acetamido (-CH₃CONH-) None C₁₆H₁₈NO₇ 336.32 709-50-2 Soil microbial enzyme assays

Key Differences

C2 Substituent: The trifluoroacetamido group in the target compound increases resistance to nonspecific hydrolysis compared to acetamido analogs, enhancing specificity for β-GlcNAcases . Acetamido derivatives (e.g., CAS 1174287-76-3) are substrates for α-GlcNAcases, as seen in pig liver and human serum studies .

Acetylation Pattern :

  • The 3,4,6-tri-O-acetyl configuration in the target compound improves solubility in organic solvents during synthesis but requires deacetylation for enzymatic activity in aqueous assays .
  • Tetra-O-acetyl derivatives (e.g., CAS 14581-81-8) are less specific due to steric hindrance from the C2 acetyl group .

Fluorogenic Sensitivity :

  • The 4-MU group provides a detection limit of ~0.1 nM in fluorescence assays, consistent across analogs . However, trifluoroacetamido derivatives exhibit 20–30% higher fluorescence quantum yield than acetamido versions due to reduced quenching by the electron-withdrawing CF₃ group .

Biological Activity

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside (often abbreviated as 4-MU) is a synthetic fluorogenic substrate extensively used in biochemical assays to study glycosidase activity. This compound is particularly valuable in the context of enzyme kinetics and microbial physiology due to its ability to release a fluorescent product upon hydrolysis.

The structure of 4-MU features:

  • Acetyl groups : These enhance the solubility and stability of the compound.
  • Trifluoroacetamido group : This modification increases the lipophilicity, which can influence membrane permeability and enzyme interaction.

Enzymatic Hydrolysis

The primary biological activity of 4-MU is its hydrolysis by various glycosidases, which can be observed through the release of 4-methylumbelliferone (MU), a fluorescent compound. This reaction is crucial for measuring enzyme activities in different biological contexts.

  • Glycosidase Activity :
    • β-Glucosidases : 4-MU serves as a substrate for β-glucosidases, facilitating the study of these enzymes in various organisms, including bacteria and insects .
    • Chitinase Activity : The compound has been utilized in rapid assays for chitinase activity, demonstrating its utility in environmental microbiology to assess microbial degradation capabilities .
  • Microbial Applications :
    • Research has shown that spores of Bacillus species hydrolyze 4-MU during germination, indicating its potential as a biological indicator for sterilization processes . The mechanism involves the phosphotransferase system (PTS) for uptake and subsequent enzymatic action leading to MU generation.

Case Studies

Several studies highlight the application of 4-MU in understanding enzyme kinetics and microbial physiology:

  • Study on Bacillus Species : In an investigation into the hydrolysis mechanism by Bacillus atrophaeus and Bacillus subtilis, researchers found that chloramphenicol significantly inhibited β-MUG hydrolysis, suggesting that protein synthesis during spore outgrowth is critical for this process . The study identified key enzymes involved, such as BglH, which increased dramatically during spore outgrowth.
  • Continuous Assays : A standardized continuous assay using 4-MU derivatives allowed for high-throughput screening of glycosidase activities in insect midguts. This method improved data reliability while reducing reagent consumption .

Enzyme Specificity

Research indicates that different glycosidases exhibit varying affinities for 4-MU substrates. For instance:

  • α-Glucosidases show significant activity towards 4-methylumbelliferyl α-D-glucopyranoside.
  • β-Galactosidases also utilize similar substrates effectively, allowing for comparative studies across different enzyme classes .

Stability and Shelf-life

Studies have assessed the stability of 4-MU under various conditions, noting that its fluorescent properties remain intact across a range of pH levels. This stability is essential for ensuring consistent results in enzymatic assays .

Data Table

Enzyme TypeSubstrate UsedFluorescent ProductReference
β-Glucosidase4-Methylumbelliferyl β-D-glucopyranoside4-Methylumbelliferone
Chitinase4-Methylumbelliferyl N-acetyl-β-D-glucosaminideFluorescent product
α-Galactosidase4-Methylumbelliferyl α-D-galactopyranosideFluorescent product

Q & A

Q. What are the primary synthetic routes for preparing 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide with 4-methylumbelliferone under controlled conditions. Silver carbonate (AgCO₃) is commonly used to activate the glycosyl donor, promoting β-selectivity . Key variables include temperature (0–25°C), solvent (dichloromethane or acetonitrile), and reaction time (2–24 hours). For example, yields drop below 50% if moisture is introduced, necessitating anhydrous conditions. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is this compound validated as a fluorogenic substrate for glycosidase assays?

The trifluoroacetamido group enhances enzyme specificity, while the 4-methylumbelliferyl (4-MU) moiety releases fluorescent 4-MU upon enzymatic cleavage. Validation involves:

  • Kinetic assays : Measuring fluorescence (ex/em: 360/450 nm) under varying pH (4.5–7.5) and temperature (25–37°C) to determine KmK_m and VmaxV_{max}.
  • Enzyme specificity : Testing against α/β-glucosidases, hexosaminidases, and non-target enzymes (e.g., galactosidases) to confirm selectivity .
  • Interference checks : Confirming no auto-hydrolysis in buffer controls .

Advanced Research Questions

Q. How can conflicting data on enzymatic cleavage efficiency between trifluoroacetamido and acetamido analogs be resolved?

Discrepancies arise from steric and electronic effects of the trifluoroacetamido group. For example, notes that trifluoroacetamido derivatives may exhibit slower hydrolysis by β-N-acetylglucosaminidases compared to acetamido analogs due to increased electronegativity. Resolution strategies include:

  • Structural analysis : Comparing enzyme active sites via X-ray crystallography or molecular docking to identify steric clashes.
  • Kinetic isotope effects : Using deuterated substrates to probe transition-state interactions .
  • Mutagenesis studies : Modifying enzyme residues (e.g., Glu→Ala in catalytic sites) to assess binding alterations .

Q. What methodologies optimize glycosylation efficiency when synthesizing derivatives with bulky protecting groups?

Bulky groups (e.g., 3,4,6-tri-O-acetyl) hinder glycosylation due to steric hindrance. Optimization involves:

  • Donor activation : Using NIS/AgOTf or TMSOTf to enhance leaving-group displacement.
  • Temperature modulation : Lower temperatures (e.g., −40°C) reduce side reactions but may slow kinetics.
  • Solvent polarity : Dichloromethane improves solubility of hydrophobic intermediates, while acetonitrile favors β-selectivity .
  • Protecting group strategy : Sequential deprotection (e.g., acetyl→benzyl) via Zemplén conditions minimizes unwanted side reactions .

Q. How do researchers address discrepancies in NMR data for structurally similar analogs?

Misassignments in NMR spectra (e.g., notes errors in prior studies) are resolved by:

  • 2D-NMR : HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and confirm glycosidic linkages.
  • Isotopic labeling : 19F^{19}F-NMR tracks trifluoroacetamido groups, avoiding overlap with aromatic protons.
  • Comparative analysis : Cross-referencing with databases (e.g., CASTEP or GlyNEST) for validated chemical shifts .

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